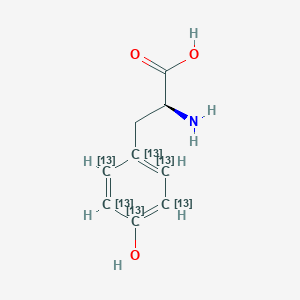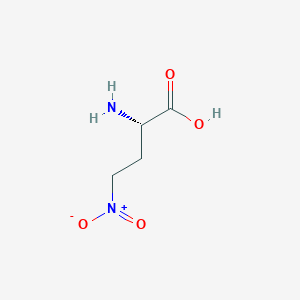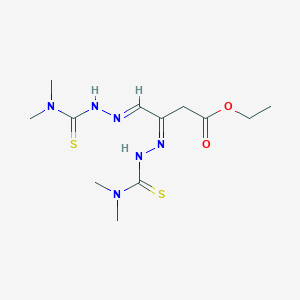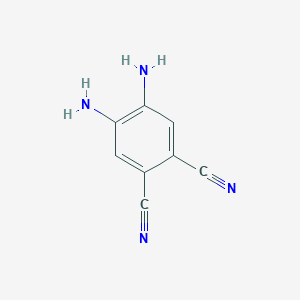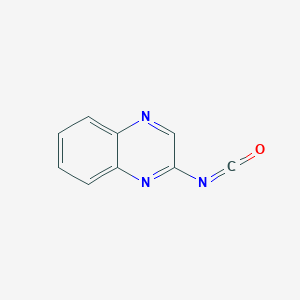
2-Isocyanatoquinoxaline
描述
2-Isocyanatoquinoxaline is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a quinoxaline ring and an isocyanate functional group. In
科学研究应用
2-Isocyanatoquinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
作用机制
The mechanism of action of 2-Isocyanatoquinoxaline is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In medicinal chemistry, it has been shown to have anticancer and neuroprotective effects. In materials science, it has been used as a building block for the synthesis of polymers with unique properties. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
实验室实验的优点和局限性
One advantage of using 2-Isocyanatoquinoxaline in lab experiments is its versatility and potential for use in various fields. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and the need for proper handling and disposal.
未来方向
There are many future directions for the study of 2-Isocyanatoquinoxaline. In medicinal chemistry, it could be further explored as a potential drug candidate for the treatment of various diseases. In materials science, it could be used as a building block for the synthesis of new materials with unique properties. In environmental science, it could be studied for its potential use as a sensor for the detection of environmental pollutants. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
属性
CAS 编号 |
150637-60-8 |
|---|---|
分子式 |
C9H5N3O |
分子量 |
171.16 g/mol |
IUPAC 名称 |
2-isocyanatoquinoxaline |
InChI |
InChI=1S/C9H5N3O/c13-6-11-9-5-10-7-3-1-2-4-8(7)12-9/h1-5H |
InChI 键 |
YAQMEUNKYAHKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
同义词 |
Quinoxaline, 2-isocyanato- |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

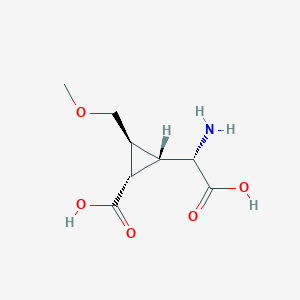
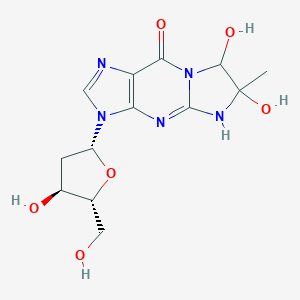
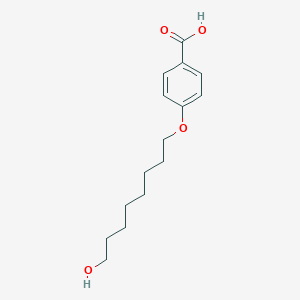
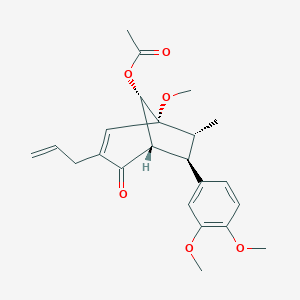

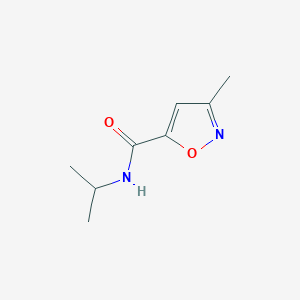

![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
